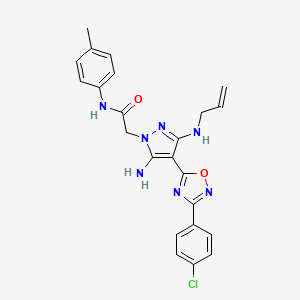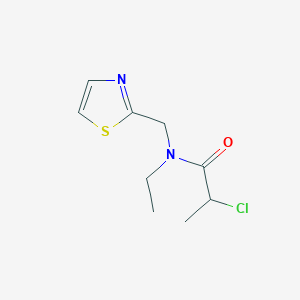![molecular formula C25H23ClN4O3S B2725671 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide CAS No. 422532-17-0](/img/structure/B2725671.png)
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O3S and its molecular weight is 494.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
Research has explored the synthesis of derivatives related to quinazolinone compounds for their potential anticonvulsant activities. For instance, a study synthesized N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives and evaluated their affinity to GABAergic biotargets, followed by anticonvulsant activity estimation using a PTZ-induced seizures model in mice. Unfortunately, the substances did not show significant anticonvulsant activity, but the research provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).
Antitumor and Antibacterial Agents
Another line of research involves the synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds were evaluated against various human and bacterial enzymes, revealing their potency in certain cases (Gangjee et al., 1996).
Histamine Receptor Antagonists
In the field of receptor antagonism, several studies have investigated quinazolinone derivatives as potential histamine H1-receptor blockers. These compounds have been shown to inhibit histamine-induced contraction in guinea pig ileum, with some derivatives being more potent than standard drugs like chlorpheniramine maleate (Alagarsamy, 2004). Furthermore, quinazoline sulfonamides have been developed as highly potent human histamine H4 receptor inverse agonists, showing anti-inflammatory activity in animal models of acute inflammation (Smits et al., 2010).
Antihyperlipidemic Activity
A study on 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline derivatives revealed their potential as antihyperlipidemic agents, with some compounds showing significant effects on serum cholesterol and triglyceride levels (Kathiravan et al., 2016).
Antiviral Activities
Research has also been conducted on novel quinazolin-4(3H)-ones for their antiviral activities against a range of respiratory and biodefense viruses. Synthesized compounds were evaluated for their effectiveness in cell culture against viruses like influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).
作用機序
Target of Action
GNF-Pf-961, also known as Oprea1_666761 or 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide, primarily targets the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . This transporter is predicted to be a member of the major facilitator superfamily (MFS) and is localized to the parasite mitochondrion .
Mode of Action
The interaction of GNF-Pf-961 with its target PfMFR3 results in the modulation of drug resistance for clinically relevant antimalarials that target the mitochondria . This interaction suggests a role for PfMFR3 in mitochondrial transport as well as drug resistance .
Biochemical Pathways
The action of GNF-Pf-961 affects the biochemical pathways related to the function of the mitochondrion in Plasmodium falciparum . The compound’s interaction with PfMFR3 influences the mitochondrial mechanism of action . .
Pharmacokinetics
In general, the ADME properties of a compound can be influenced by factors such as its chemical structure, molecular weight, and lipophilicity .
Result of Action
The molecular and cellular effects of GNF-Pf-961’s action primarily involve the modulation of drug resistance in Plasmodium falciparum . By interacting with the PfMFR3 transporter, GNF-Pf-961 influences the sensitivity of the parasite to certain antimalarial compounds .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action and stability of a compound
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c1-32-18-11-12-22(33-2)21(13-18)28-23(31)15-34-25-29-20-6-4-3-5-19(20)24(30-25)27-14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3,(H,28,31)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWYZNLLHLFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2725589.png)
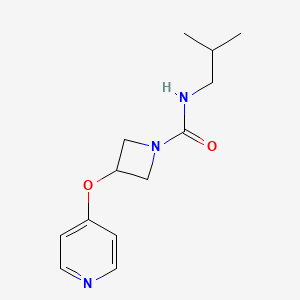
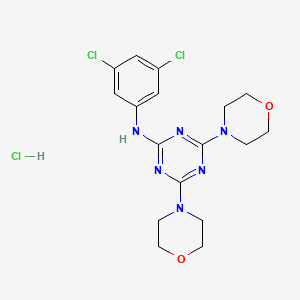
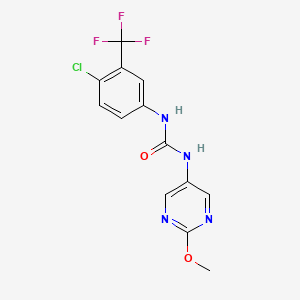



![4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2725601.png)
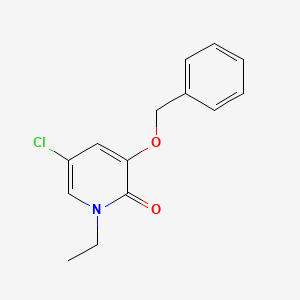
![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)
![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)

